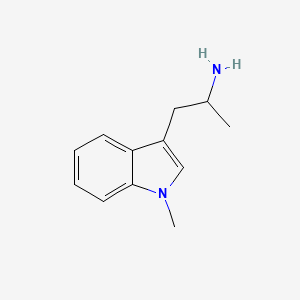
1-(1-methyl-1H-indol-3-yl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-1H-indol-3-yl)propan-2-amine is an organic compound belonging to the class of 3-alkylindoles. This compound is characterized by an indole moiety with an alkyl chain at the 3-position. It has a molecular formula of C12H16N2 and a molecular weight of 188.27 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-methyl-1H-indol-3-yl)propan-2-amine typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the alkylation of indole with 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate, followed by methylation using methyl iodide .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the alkylation and methylation steps efficiently .
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the alkyl chain.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in biological processes and potential as a biochemical probe.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 1-(1-methyl-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting downstream signaling pathways .
Comparación Con Compuestos Similares
- 1-(1H-Indol-3-yl)-2-methylpropan-2-amine
- 2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine
- 1-(1H-Indol-3-yl)-2-methyl-1-propanone
Comparison: 1-(1-Methyl-1H-indol-3-yl)propan-2-amine is unique due to its specific alkyl chain substitution at the 3-position of the indole ring. This structural feature imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the methyl group at the 1-position enhances its stability and reactivity in certain chemical reactions .
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
1-(1-methylindol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2/c1-9(13)7-10-8-14(2)12-6-4-3-5-11(10)12/h3-6,8-9H,7,13H2,1-2H3 |
Clave InChI |
JCKSLVLEMICSDG-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CN(C2=CC=CC=C21)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


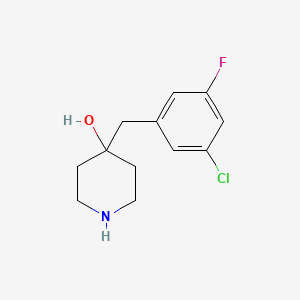
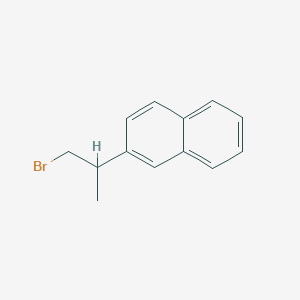
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidine](/img/structure/B13610567.png)
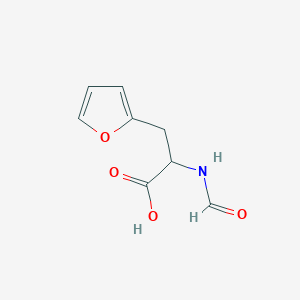

![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)
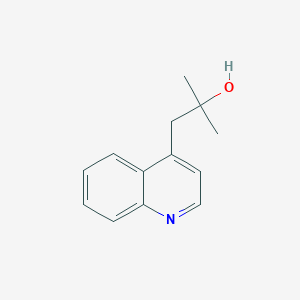

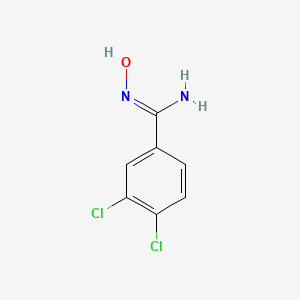
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
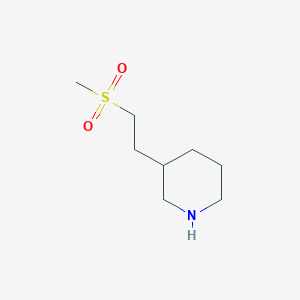

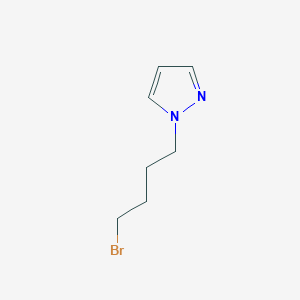
amine](/img/structure/B13610648.png)
